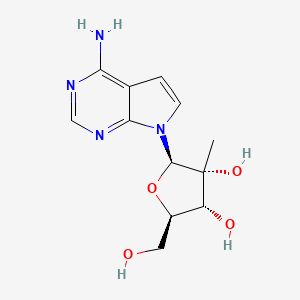
7-Deaza-2'-C-methyladenosine
Descripción general
Descripción
“7-Deaza-2’-C-methyladenosine” (also known as 7DMA) is an orally active antiviral nucleoside analog . It has been shown to inhibit viral RNA replication in the subgenomic HCV genotype 1b replicon . It is also a potent inhibitor of Zika virus (ZIKV) and West Nile virus (WNV) replication .
Synthesis Analysis
The synthesis of 7-Deaza-2’-C-methyladenosine and its analogs has been reported in several studies . These studies have demonstrated the synthesis and biological evaluation of 9-deaza- and 7,9-dideaza-7-oxa-2’-C-methyladenosine .
Molecular Structure Analysis
The molecular formula of 7-Deaza-2’-C-methyladenosine is C12H16N4O4 . Its molecular weight is 280.28 g/mol . The InChIKey of the compound is IRZRJANZDIOOIF-GAJNKVMBSA-N .
Chemical Reactions Analysis
7-Deaza-2’-C-methyladenosine has been shown to inhibit the replication of various viruses . The compound acts as a viral RNA-dependent RNA polymerase inhibitor .
Physical And Chemical Properties Analysis
The parent 2’-C-methyladenosine shows excellent intracellular inhibitory activity but has a poor pharmacokinetic profile .
Aplicaciones Científicas De Investigación
Inhibition of Hepatitis C Virus (HCV) RNA Replication
7-Deaza-2'-C-methyladenosine has been explored in the context of inhibiting HCV RNA replication. The compound's structural modifications are designed to enhance stability and modulate its interaction with enzymes like adenosine deaminase (ADA), impacting its efficacy against HCV (Butora et al., 2007).
Antiviral Activity against Tick-Borne Encephalitis Virus
The nucleoside analog 7-deaza-2'-C-methyladenosine exhibits significant antiviral activity against tick-borne encephalitis virus (TBEV). It has shown potential in improving disease outcomes and survival rates in infected mice, suggesting its promise as an anti-TBEV drug (Eyer et al., 2017).
Potential in Treating Viral Diarrhea
Research indicates that 7-deaza-2'-C-methyladenosine can inhibit the replication of viruses like norovirus, rotavirus, and sapovirus, which cause viral diarrhea. Its mechanism involves inhibiting viral genome transcription, highlighting its potential as a treatment for viral diarrhea (Van Dycke et al., 2018).
Antitumor and Antiviral Nucleosides
7-Deaza-2'-C-methyladenosine serves as a scaffold in designing antitumor and antiviral nucleosides. Its structure allows for modifications that enhance interactions with DNA or RNA and binding to enzymes, contributing to its cytostatic and antiviral effects (Perlíková & Hocek, 2017).
Nucleoside Inhibitors of TBEV
As a nucleoside inhibitor, 7-deaza-2'-C-methyladenosine has been tested against TBEV, demonstrating its ability to inhibit viral replication in cell culture and showing promise as a therapeutic agent for TBEV infection (Eyer et al., 2015).
Synthesis and Evaluation in Hepatitis C
The synthesis of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside, including studies on their activity against HCV, reveals insights into their mechanism of action and potential as HCV inhibitors (Bourdin et al., 2013).
Enhancing Antiviral Potency
Incorporation of a 7-deaza modification into purine nucleoside triphosphates like 7-deaza-2'-C-methyladenosine improves inhibitory potency against the HCV RNA-dependent RNA polymerase and enhances pharmacokinetic properties, making it a candidate for HCV treatment (Olsen et al., 2004).
Mecanismo De Acción
Direcciones Futuras
The results from various studies indicate that 2’-C-methylated or 4’-azidated nucleosides merit further investigation as potential therapeutic agents for treating WNV infections as well as infections caused by other medically important flaviviruses . The compound 7-Deaza-2’-C-methyladenosine has been identified as a potent ZIKV inhibitor and has shown promise in delaying virus-induced disease in a robust mouse infection model .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRJANZDIOOIF-GAJNKVMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963208 | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deaza-2'-C-methyladenosine | |
CAS RN |
443642-29-3 | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443642-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 0608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Deaza-2′-C-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0608 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3aR,5R,6R,6aS)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B7828831.png)
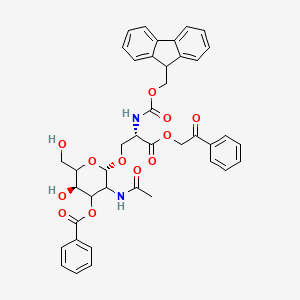
![(2R)-1-[(2S)-3-[[(2S)-3-[(2R)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7828848.png)
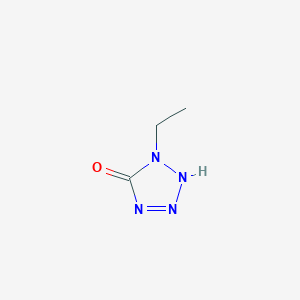

![methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B7828862.png)


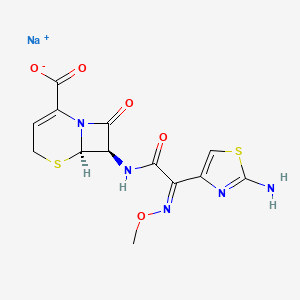
![(2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid](/img/structure/B7828901.png)
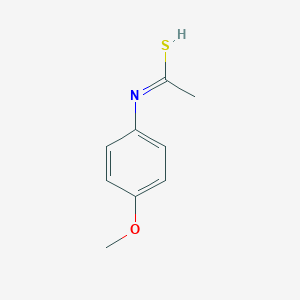
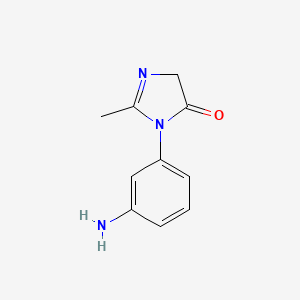
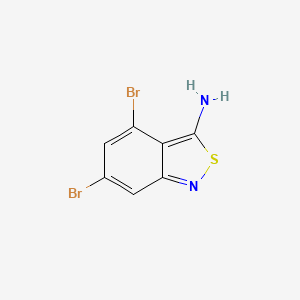
![[5-(Hydroxymethyl)-3-(pyridin-4-yl)-1,2,3-triazol-4-yl]methanol](/img/structure/B7828932.png)